4-(2-Chloro-5-nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
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Overview
Description
4-(2-Chloro-5-nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound that belongs to the class of triazino-benzimidazole derivatives
Preparation Methods
The synthesis of 4-(2-Chloro-5-nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the cyclization of 2-benzimidazolylguanidine with various reactants . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and heating to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
4-(2-Chloro-5-nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-Chloro-5-nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves the inhibition of specific enzymes, such as dihydrofolate reductase . This inhibition disrupts the folate pathway, which is crucial for DNA synthesis and cell division, leading to the compound’s potential anticancer effects . The molecular targets and pathways involved include the binding to the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
Similar compounds to 4-(2-Chloro-5-nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine include other triazino-benzimidazole derivatives such as:
- 4-(2-Fluoro-5-nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
- 4-(2-Bromo-5-nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine These compounds share similar structural features but differ in their substituents, which can affect their biological activity and chemical reactivity . The uniqueness of this compound lies in its specific substituents that confer distinct properties and potential applications .
Properties
IUPAC Name |
4-(2-chloro-5-nitrophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN6O2/c16-10-6-5-8(22(23)24)7-9(10)13-19-14(17)20-15-18-11-3-1-2-4-12(11)21(13)15/h1-7,13H,(H3,17,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNLRTKXEJBUNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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